Cas no 36069-05-3 (Pseudojervine)

Pseudojervine structure
Pseudojervine structure
상품 이름:Pseudojervine
CAS 번호:36069-05-3
MF:C33H49NO8
메가와트:0
CID:306087
PubChem ID:16398499

Pseudojervine 화학적 및 물리적 성질

이름 및 식별자

    • Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-
    • (3S,3'aS,7'aR,9R)-3',6',10,11b-tetramethyl-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]
    • Pseudojervine
    • Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',
    • Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,6'S,
    • Pseudojervin
    • Jervin-3-glucoside
    • O-beta-D-Glucopyranosyljervine
    • 6ZVR3FG6VQ
    • JERVINE, 3-beta-(D-GLUCOPYRANOSYLOXY)-
    • C33H49NO8
    • Q27265794
    • (2'R,3S,3'R,3a'S,6aS,6bS,6'
    • CS-0092570
    • (3S,3'R,3a'S,6aS,6bS,6'S,7a'R,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,3,3a',4,4',5',6,6a,6b,6',7,7',7a',8,11a,11b-hexadecahydro-3'H-spiro[benzo[a]fluorene-9,2'-furo[3,2-b]pyridin]-11(1H)-one
    • BRN 0072750
    • (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]luorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-uro[3,2-b]pyridine]-11-one
    • PSEUDOJERVINE [MI]
    • (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one
    • (2'R,3S,3'R,3a'S,6aS,6bS,6'S,7a'R,11aS,11bR)-3',6',10,11b-Tetramethyl-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,3,3a',4,4',5',6,6a,6b,6',7,7',7a',8,11a,11b-hexadecahydro-3'H-spiro[benzo[a]fluorene-9,2'-furo[3,2
    • HY-127063
    • NS00094303
    • 36069-05-3
    • AC-34357
    • CHEMBL2296489
    • Veratraman-11-one, 17,23-epoxy-3-(beta-D-glucopyranosyloxy)-, (3-beta,23-beta)-
    • CHEBI:184091
    • AKOS030496277
    • UNII-6ZVR3FG6VQ
    • DTXSID60957480
    • 11-Oxo-17,23-epoxyveratraman-3-yl hexopyranoside
    • 3beta-(D-glucopyranosyloxy)-jervine
    • Jervine 3-O-beta-D-glucopyranoside
    • TS-10130
    • DA-57193
    • 4-27-00-03592 (Beilstein Handbook Reference)
    • Veratraman-11-one, 17,23-epoxy-3-(beta-D-glucopyranosyloxy)-, (3-beta,23-beta)-(9CI)
    • (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyspiro(1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo(a)fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo(3,2-b)pyridine)-11-one
    • 인치: 1S/C33H49NO8/c1-15-11-22-26(34-13-15)17(3)33(42-22)10-8-20-21-6-5-18-12-19(40-31-30(39)29(38)27(36)23(14-35)41-31)7-9-32(18,4)25(21)28(37)24(20)16(33)2/h5,15,17,19-23,25-27,29-31,34-36,38-39H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,22+,23+,25+,26-,27+,29-,30+,31+,32-,33-/m0/s1
    • InChIKey: HYDDDNUKNMMWBD-VPLHBGEQSA-N
    • 미소: O1[C@]2([H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])([H])N([H])[C@@]2([H])[C@@]([H])(C([H])([H])[H])[C@@]21C(C([H])([H])[H])=C1C([C@]3([H])[C@@]4(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])C4=C([H])C([H])([H])[C@@]3([H])[C@]1([H])C([H])([H])C2([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])=O
    • BRN: 0072750

계산된 속성

  • 정밀분자량: 587.34581752 g/mol
  • 동위원소 질량: 587.34581752 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 5
  • 수소 결합 수용체 수량: 9
  • 중원자 수량: 42
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 1170
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 15
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.3
  • 분자량: 587.7
  • 토폴로지 분자 극성 표면적: 138

실험적 성질

  • 밀도: 1.1485 (rough estimate)
  • 융해점: 300-301° (dec)
  • 비등점: 643.44°C (rough estimate)
  • 굴절률: 1.5960 (estimate)
  • 비선광도: D25 -133° (c = 0.48 in 1:3 ethanol-chloroform)

Pseudojervine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P82850-5mg
Spiro[9H-benzo[a]fluorene-9,2'(3'H)-furo[3,2-b]pyridin]-11(1H)-one,3-(b-D-glucopyranosyloxy)-2,3,3'a,4,4',5',6,6',6a,6b,7,7',7'a,8,11a,11b-hexadecahydro-3',6',10,11b-tetramethyl-,(2'R,3S,3'R,3'aS,6'S,6aS,6bS,7'aR,11aS,11bR)-
36069-05-3
5mg
¥3752.0 2021-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2343-100mg
Pseudojervine
36069-05-3 99.5%
100mg
¥ 17288 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2343-1 mg
Pseudojervine
36069-05-3
1mg
¥2433.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2343-2mg
Pseudojervine
36069-05-3 99.5%
2mg
¥ 1949 2023-09-07
Aaron
AR00CMW2-5mg
Pseudojervine
36069-05-3 95%
5mg
$370.00 2025-02-13
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP2906-20mg
Pseudojervine
36069-05-3 ≥98%
20mg
¥3600元 2023-09-15
Chengdu Biopurify Phytochemicals Ltd
BP4502-20mg
Pseudojervine
36069-05-3 98%
20mg
$450 2023-09-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2343-50mg
Pseudojervine
36069-05-3 99.5%
50mg
¥ 11531 2023-09-07
Aaron
AR00CMW2-2mg
Pseudojervine
36069-05-3 95%
2mg
$217.00 2025-02-13
Aaron
AR00CMW2-25mg
Pseudojervine
36069-05-3 95%
25mg
$882.00 2025-02-13

추천 기사

추천 공급업체
atkchemica
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
atkchemica
PRIBOLAB PTE.LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
PRIBOLAB PTE.LTD
钜澜化工科技(青岛)有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
钜澜化工科技(青岛)有限公司
pengshengyue
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
pengshengyue
Nantong Boya Environmental Protection Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Nantong Boya Environmental Protection Technology Co., Ltd